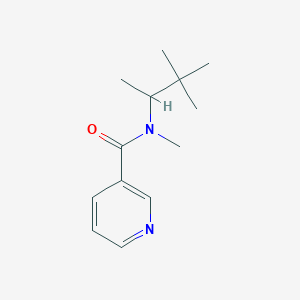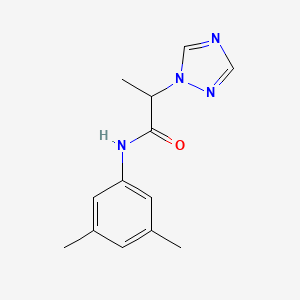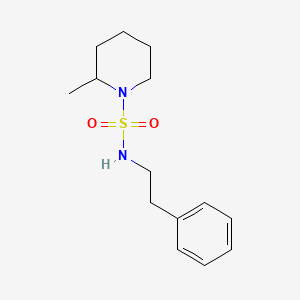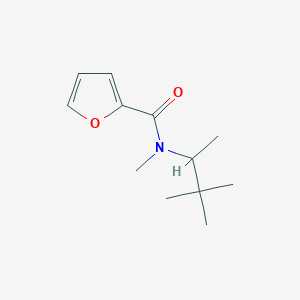
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anticancer agent. This compound was first synthesized in the early 1990s and has since been the focus of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide is not fully understood. However, it is believed to act through the induction of cytokines, particularly tumor necrosis factor-alpha (TNF-α), which plays a key role in the immune response to cancer. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has been shown to activate the NF-κB pathway, which leads to the production of TNF-α and other cytokines. TNF-α, in turn, activates the immune system to attack cancer cells.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, particularly TNF-α, as well as other immune system cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects as well, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, which allows for the creation of analogues with potentially improved activity. It has also been shown to have activity against a wide range of cancer cell lines, which makes it a promising candidate for further study. However, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It has also been shown to have toxic effects at high doses, which may limit its clinical use.
Zukünftige Richtungen
For research include the development of analogues with improved activity and reduced toxicity, the identification of biomarkers for response prediction, and the development of combination therapies.
Synthesemethoden
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide can be synthesized in a few steps from commercially available starting materials. The first step involves the reaction of 3-cyanopyridine with isobutyraldehyde to give 3-(2-methylpropyl)pyridine-2-carbaldehyde. This intermediate is then reacted with methylamine to give N-(2-methylpropyl)-3-pyridinecarboxamide. Finally, the N-(2-methylpropyl)-3-pyridinecarboxamide is reacted with tert-butyl nitrite to give N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to have activity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer. In preclinical studies, N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide has been shown to inhibit tumor growth and induce tumor cell death. It has also been shown to enhance the activity of other anticancer agents, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(13(2,3)4)15(5)12(16)11-7-6-8-14-9-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEZMDSNLIBECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)
![3-(2-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494645.png)

![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)



![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)

![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)

![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)